molecular formula C12H18N2O6S2 B14714822 S-2-((4-(p-Nitrophenoxy)butyl)amino)ethyl thiosulfate CAS No. 21208-82-2

S-2-((4-(p-Nitrophenoxy)butyl)amino)ethyl thiosulfate

Cat. No.: B14714822
CAS No.: 21208-82-2
M. Wt: 350.4 g/mol
InChI Key: ZCVXRVZBAKZWMU-UHFFFAOYSA-N
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Description

S-2-((4-(p-Nitrophenoxy)butyl)amino)ethyl thiosulfate is a complex organic compound with a molecular formula of C12H18N2O6S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((4-(p-Nitrophenoxy)butyl)amino)ethyl thiosulfate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(p-Nitrophenoxy)butylamine: This intermediate can be synthesized by reacting p-nitrophenol with 1,4-dibromobutane in the presence of a base, followed by the reduction of the resulting nitro compound to the corresponding amine.

    Formation of this compound: The final compound is obtained by reacting 4-(p-Nitrophenoxy)butylamine with 2-chloroethyl thiosulfate under appropriate conditions, such as in the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

S-2-((4-(p-Nitrophenoxy)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The ether and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosulfate group can yield sulfonate derivatives, while reduction of the nitro group can produce the corresponding amine.

Scientific Research Applications

S-2-((4-(p-Nitrophenoxy)butyl)amino)ethyl thiosulfate has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s functional groups make it useful in the study of enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which S-2-((4-(p-Nitrophenoxy)butyl)amino)ethyl thiosulfate exerts its effects involves interactions with various molecular targets and pathways. The nitro group can participate in redox reactions, while the thiosulfate group can act as a nucleophile in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    S-2-((4-(3-Methoxyphenyl)butyl)amino)ethyl thiosulfate: This compound has a similar structure but with a methoxy group instead of a nitro group.

    S-2-((4-(p-Nitrophenoxy)butyl)amino)ethyl sulfonate: Similar structure with a sulfonate group instead of a thiosulfate group.

Uniqueness

S-2-((4-(p-Nitrophenoxy)butyl)amino)ethyl thiosulfate is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

21208-82-2

Molecular Formula

C12H18N2O6S2

Molecular Weight

350.4 g/mol

IUPAC Name

1-nitro-4-[4-(2-sulfosulfanylethylamino)butoxy]benzene

InChI

InChI=1S/C12H18N2O6S2/c15-14(16)11-3-5-12(6-4-11)20-9-2-1-7-13-8-10-21-22(17,18)19/h3-6,13H,1-2,7-10H2,(H,17,18,19)

InChI Key

ZCVXRVZBAKZWMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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